2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 945299-73-0
VCID: VC4299854
InChI: InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3
SMILES: COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Molecular Formula: C15H13N3O4
Molecular Weight: 299.286

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile

CAS No.: 945299-73-0

Cat. No.: VC4299854

Molecular Formula: C15H13N3O4

Molecular Weight: 299.286

* For research use only. Not for human or veterinary use.

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile - 945299-73-0

Specification

CAS No. 945299-73-0
Molecular Formula C15H13N3O4
Molecular Weight 299.286
IUPAC Name 2-(2,3-dimethoxyanilino)-5-nitrobenzonitrile
Standard InChI InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3
Standard InChI Key YGLZAZROTZHNPT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Introduction

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical research contexts. This compound is characterized by its molecular formula, C15H13N3O4, and a molecular weight of 299.28 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Chemical Reactivity

Given its functional groups, the compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of the nitro and nitrile groups.

Synthesis and Preparation

The synthesis of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with 2,3-dimethoxyaniline. This process may involve the use of catalysts or coupling agents to facilitate the formation of the desired amine linkage.

Pharmaceutical Research

This compound is often used in the development of new pharmaceuticals due to its potential biological activity. The nitro and nitrile groups can be modified to introduce various functional groups, making it a versatile intermediate in drug synthesis.

Chemical Biology

In chemical biology, such compounds are studied for their interactions with biological systems, including enzyme inhibition and protein binding studies.

Hazard Classification

While specific hazard classifications for this compound are not detailed, compounds with similar structures (e.g., nitro and nitrile functionalities) can be irritants and require proper handling.

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn when handling.

  • Storage: Store in a cool, dry place away from incompatible substances.

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